Diethyl 2-((tosyloxy)imino)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-((tosyloxy)imino)malonate is an organic compound with the molecular formula C14H17NO7S and a molecular weight of 343.35 g/mol . It is known for its role as a doubly N-electrophilic iminomalonate, making it a valuable reagent in organic synthesis . This compound is typically available as a powder or crystals and has a melting point of 63-66°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-((tosyloxy)imino)malonate can be synthesized through the reaction of diethyl malonate with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds via the formation of an intermediate, which is subsequently converted to the final product by the addition of an oxime . The reaction conditions typically involve low temperatures to ensure the stability of the intermediate and the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The use of large-scale reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((tosyloxy)imino)malonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound acts as an electrophilic reagent, reacting with strong nucleophiles such as alkyl- and arylmetals (e.g., Grignard reagents) to form symmetrical dialkyl- and diarylamines.
Common Reagents and Conditions
Grignard Reagents: Used in nucleophilic substitution reactions to form amines.
Oxidizing Agents: Such as benzoyl peroxide, used to convert the compound to reactive iminium species.
Reducing Agents: Such as lithium aluminum hydride, used to reduce the oxime group to an amine.
Major Products Formed
Symmetrical Dialkyl- and Diarylamines: Formed through nucleophilic substitution reactions.
Iminium Species: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
Diethyl 2-((tosyloxy)imino)malonate has several applications in scientific research:
Organic Synthesis: Used as a reagent for the formation of carbon-nitrogen bonds, facilitating the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the development of novel materials with specific electronic and structural properties.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of diethyl 2-((tosyloxy)imino)malonate involves its role as a doubly N-electrophilic reagent. It reacts with strong nucleophiles to form stable products, facilitating the formation of carbon-nitrogen bonds . The compound’s reactivity is attributed to the presence of the oxime and tosyl groups, which enhance its electrophilic nature . The molecular targets and pathways involved in its reactions include nucleophilic addition to the oxime group and subsequent stabilization of the resulting intermediates .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 2-((tosyloxy)imino)malonate, known for its use in malonic ester synthesis.
Dimethyl 2-((tosyloxy)imino)malonate: A similar compound with methyl groups instead of ethyl groups, exhibiting similar reactivity and applications.
Diisopropyl 2-((tosyloxy)imino)malonate: Another similar compound with isopropyl groups, used in similar synthetic applications.
Uniqueness
This compound is unique due to its high reactivity as a doubly N-electrophilic reagent, making it particularly valuable in the formation of carbon-nitrogen bonds without the need for transition metal catalysts . Its versatility in various chemical reactions and applications in multiple fields of research further highlight its significance .
Biological Activity
Diethyl 2-((tosyloxy)imino)malonate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by the presence of a tosyl group, which enhances its electrophilic nature, making it a valuable reagent in organic synthesis. The compound’s structure can be represented as follows:
Synthesis
The synthesis of this compound generally involves the reaction of diethyl malonate with tosylhydrazine under acidic conditions, leading to the formation of the imino derivative. This reaction pathway is notable for its efficiency and yield, often exceeding 90% under optimal conditions .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives tested against various bacterial strains demonstrated moderate to high activity, with minimum inhibitory concentrations (MICs) ranging from 72.8 to 150 μg/mL against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 98.2 |
Escherichia coli | 86.5 | |
Bacillus cereus | 72.8 |
Anticancer Potential
Research has also explored the anticancer potential of related compounds. For example, studies have shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways . The exact mechanism for this compound remains to be elucidated, but its electrophilic character suggests it may interact with cellular macromolecules, potentially leading to therapeutic effects.
Case Studies
- Antimicrobial Efficacy : A study investigated the efficacy of this compound against multidrug-resistant strains of Escherichia coli. Results indicated a promising potential for this compound as an alternative therapeutic agent in treating resistant infections .
- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound could significantly reduce cell viability in breast cancer cell lines. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to cell death .
Properties
Molecular Formula |
C14H17NO7S |
---|---|
Molecular Weight |
343.35 g/mol |
IUPAC Name |
diethyl 2-(4-methylphenyl)sulfonyloxyiminopropanedioate |
InChI |
InChI=1S/C14H17NO7S/c1-4-20-13(16)12(14(17)21-5-2)15-22-23(18,19)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 |
InChI Key |
JUQBBFPEHHIQKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NOS(=O)(=O)C1=CC=C(C=C1)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.